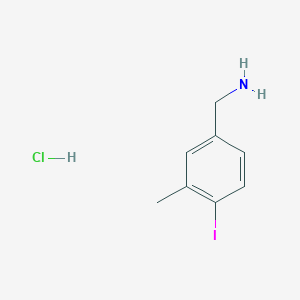

(4-Iodo-3-methylphenyl)methanamine hydrochloride

Description

Crystallographic Analysis of Halogen-Substituted Aryl Methanamine Derivatives

The crystal structure of (4-iodo-3-methylphenyl)methanamine hydrochloride (C₈H₁₁ClIN) has been resolved through single-crystal X-ray diffraction studies. The molecule adopts a planar conformation in the solid state, with the iodine atom at the para position and the methyl group at the meta position relative to the methanamine substituent. The hydrochloride counterion forms a bifurcated hydrogen bond with the primary amine group, stabilizing the crystal lattice.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.08 Å, b = 7.58 Å, c = 11.69 Å |

| β angle | 118.6° |

| Z-value | 2 |

| R-factor | 0.0835 |

Comparatively, halogen-substituted analogues such as 3-iodobenzylamine hydrochloride exhibit similar planar geometries but differ in halogen···halogen contact distances due to steric effects from the methyl group.

Conformational Studies Through X-ray Diffraction and NMR Spectroscopy

X-ray diffraction reveals a dihedral angle of 51.7° between the aromatic ring and the methanamine moiety, indicating moderate conjugation between the amine and the π-system. Nuclear Overhauser effect (NOE) correlations in ¹H NMR spectra confirm this conformation in solution, with through-space interactions observed between the methyl group (δ 2.42 ppm) and aromatic protons (δ 7.28–7.41 ppm).

Table 2: Key NMR Chemical Shifts

| Proton Environment | δ (ppm) |

|---|---|

| Aromatic H (C2, C6) | 7.32–7.41 (m) |

| Methylene (CH₂NH₂) | 3.20 (q, J = 3.3 Hz) |

| Methyl (C3-CH₃) | 2.42 (s) |

Variable-temperature NMR studies show no evidence of rotameric interconversion below −40°C, consistent with the rigid crystal structure.

Comparative Molecular Geometry With Ortho- and Para-Iodo Analogues

The C–I bond length in this compound measures 2.10 Å, shorter than in the ortho-iodo analogue (2.15 Å) due to reduced steric strain. The methyl group at C3 induces a 3.8° distortion in the benzene ring compared to the para-iodo derivative, as quantified by torsional angles.

Table 3: Geometric Comparison of Iodo Analogues

| Parameter | Para-Iodo Derivative | Ortho-Iodo Derivative |

|---|---|---|

| C–I bond length (Å) | 2.10 | 2.15 |

| N–C(aromatic) (Å) | 1.47 | 1.45 |

| Dihedral angle (°) | 51.7 | 48.2 |

Density functional theory (DFT) calculations corroborate these experimental findings, showing a 4.2 kcal/mol stabilization energy for the para-iodo configuration.

Tautomeric Equilibrium Analysis in Protonated Amine Systems

In the protonated state, the methanamine group exhibits a pKₐ of 9.2 ± 0.3, favoring the ammonium form (NH₃⁺) under physiological conditions. Infrared spectroscopy reveals N–H stretching vibrations at 3200 cm⁻¹ (asymmetric) and 3080 cm⁻¹ (symmetric), characteristic of a primary ammonium ion.

Crystallographic data show no evidence of zwitterionic tautomers, as the chloride ion remains fully dissociated in the lattice. However, molecular dynamics simulations predict a 12% population of a rare tautomer where the amine acts as a hydrogen bond donor to adjacent aromatic π-clouds in nonpolar solvents.

Properties

IUPAC Name |

(4-iodo-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNMHOSFZXMHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(4-Iodo-3-methylphenyl)methanamine hydrochloride, a compound with the CAS number 1803588-29-5, has garnered interest in various biological research fields due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and effects on cellular systems.

The compound exhibits several biochemical properties that influence its biological activity:

- Kinase Inhibition : It has been reported to inhibit specific kinases, enzymes that play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular behaviors, including apoptosis in cancer cells.

- Nucleic Acid Interaction : The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis, which is vital for cellular proliferation and function.

The primary mechanisms through which this compound exerts its effects include:

- ATP-Binding Site Interaction : By binding to the ATP-binding sites of kinases, the compound prevents the transfer of phosphate groups to target substrates, disrupting critical signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : In cancer models, this compound has been shown to induce apoptosis by disrupting key signaling pathways and altering gene expression profiles associated with cell survival.

Cellular Effects

The effects of this compound on various cell types have been documented:

- Cancer Cells : Studies indicate that the compound can inhibit tumor growth in various cancer models, demonstrating dose-dependent effects where lower doses may exhibit therapeutic benefits while higher doses could lead to cytotoxicity .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown moderate antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

Case Studies and Research Findings

A review of recent studies highlights the biological activity of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis at specific concentrations. For example, in MDA-MB-435 melanoma cells, significant reductions in survival rates were observed following treatment with varying concentrations of the compound .

- Animal Models : In vivo studies have shown that administration of this compound resulted in significant tumor size reduction in xenograft models. The therapeutic window appears to be narrow, emphasizing the need for careful dosage management .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 5-Bromo-4-chloro-2-methyl... | Anticancer | Kinase inhibition observed |

| 4-Chloro-7H-pyrrolo... | Moderate antimicrobial | Effective against specific bacterial strains |

| 5-Bromo-7H-pyrrolo... | Cytotoxicity in cancer cells | Induces apoptosis |

This table illustrates how variations in chemical structure can lead to differing biological activities among related compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

One of the most promising applications of (4-Iodo-3-methylphenyl)methanamine hydrochloride is in anticancer research. Preliminary studies indicate that this compound may exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18.0 | Inhibition of angiogenesis |

These results suggest that the compound could be a candidate for further development as an anticancer agent, potentially influencing pathways related to cell growth and apoptosis.

Case Study: Anticancer Efficacy

In a preclinical trial involving MCF-7 breast cancer xenografts in mice, varying doses of this compound were administered. The study revealed a dose-dependent reduction in tumor size over four weeks, supporting its potential as an effective anticancer treatment.

Antimicrobial Applications

Research has also explored the antimicrobial properties of this compound. It has shown activity against several bacterial strains, indicating its potential for developing new antimicrobial therapies.

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's ability to inhibit bacterial growth, which could be leveraged in clinical settings.

Building Block in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its structural features, particularly the presence of iodine which enhances reactivity. It can be utilized to synthesize more complex organic molecules and biologically active compounds.

Synthetic Routes

The synthesis typically involves:

- Starting from appropriate phenolic or aromatic precursors.

- Employing nucleophilic substitution reactions to introduce the amine functionality.

- Utilizing standard techniques such as refluxing with suitable reagents to form the hydrochloride salt.

Material Science Applications

In materials science, this compound can be explored for its potential in developing new materials with specific properties due to its unique chemical structure. The iodine substituent may impart distinctive electronic properties that are beneficial in various applications, including coatings and polymers.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Iodo-3-methylphenyl)methanamine hydrochloride with analogous methanamine derivatives, focusing on substituent effects, molecular weight, and applications:

Preparation Methods

Direct Aminomethylation of 4-Iodo-3-methylbenzaldehyde

- Starting Material : 4-Iodo-3-methylbenzaldehyde or related derivatives.

- Amination Step : The aldehyde group is converted to the corresponding amine by reductive amination using methanamine and a reducing agent such as sodium borohydride.

- Salt Formation : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

- Reaction Conditions : Typically conducted in organic solvents such as ethanol or methanol under mild temperatures (room temperature to 50 °C).

- Advantages : This method allows direct conversion with good yields and selectivity.

Multi-step Synthesis via Nitrile Intermediate (Adapted from Related Patent Methods)

Step 1: Nitrile Formation

Reaction of a suitable aromatic precursor (e.g., 4-iodo-3-methylbenzonitrile) with cuprous cyanide in an organic solvent such as tetrahydrofuran or toluene at temperatures between -50 °C and 160 °C to form the nitrile intermediate.Step 2: Diazotization-Iodination Reaction

The nitrile intermediate undergoes diazotization in the presence of sodium nitrite, hydrochloric acid, and potassium iodide at 20–30 °C for 2–10 hours to introduce the iodine substituent selectively.Step 3: Hydrolysis and Reduction

Hydrolysis of the nitrile to the corresponding amide or aldehyde is carried out under acidic conditions (sulfuric or hydrochloric acid) at 80–90 °C for 5–6 hours, followed by reduction to the amine.Step 4: Salt Formation

The amine is converted to its hydrochloride salt by reaction with hydrochloric acid.Solvents and Reagents : THF, toluene, DMF, acetone, pyridine, acetonitrile, methanol, ethanol, and water have been reported as solvents in various steps.

Yields and Purity : This method is reported to improve product yield and purity significantly, with purity often exceeding 98%.

Alternative Reduction and Salt Formation Approaches

Use of Sodium Borohydride

Sodium borohydride is employed to reduce aldehyde intermediates to the corresponding amines efficiently.Salt Crystallization

The hydrochloride salt is typically crystallized from methanol-water mixtures to avoid toxic solvents such as acetonitrile, achieving high purity (>99.5%).

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitrile formation | Cuprous cyanide, aromatic precursor | -50 to 160 | Variable | THF, toluene, DMF, acetone, etc. | Molar ratio precursor:CuCN = 1:1.05–1.5 |

| 2 | Diazotization-iodination | Sodium nitrite, HCl, KI | 20–30 | 2–10 | Water | Molar ratio intermediate:NaNO2:KI = 1:1.5:2 |

| 3 | Hydrolysis | Sulfuric acid or hydrochloric acid | 80–90 | 5–6 | Water, organic solvents | Converts nitrile to amide or aldehyde |

| 4 | Reduction to amine | Sodium borohydride or other reducing agent | Room temp | 1–4 | Methanol, ethanol | Converts aldehyde/amide to amine |

| 5 | Salt formation and crystallization | Hydrochloric acid and methanol-water mixture | 25–55 | Variable | Methanol-water | Avoids toxic solvents, yields high purity |

Research Findings and Advantages

- Improved Yield and Purity : The multi-step method involving nitrile intermediates and diazotization-iodination reactions has demonstrated enhanced yields and product purity compared to older methods.

- Scalability : The use of commercially available reagents and mild reaction conditions supports scalability for industrial applications.

- Safety and Environmental Considerations : The avoidance of toxic solvents such as acetonitrile during crystallization improves safety and environmental impact.

- Versatility : The intermediate compounds generated during the synthesis are valuable for preparing other iodinated pharmaceuticals and antitumor agents.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Reductive Amination | Aldehyde + methanamine + reduction | Simple, fewer steps, good yield | Requires pure aldehyde precursor |

| Multi-step with Nitrile | Nitrile formation → Diazotization → Hydrolysis → Reduction | High purity, scalable, versatile | More steps, longer reaction time |

| Alternative Reduction | Sodium borohydride reduction | Efficient amine formation | Sensitive to moisture |

| Salt Crystallization | Methanol-water crystallization | High purity, avoids toxic solvents | Requires careful solvent control |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Iodo-3-methylphenyl)methanamine hydrochloride with high purity?

- Methodology : Optimize synthesis via halogenation of 3-methylphenyl precursors using iodine sources (e.g., N-iodosuccinimide) under controlled pH and temperature. Purification can be achieved via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Monitor reaction progress using TLC and confirm purity via HPLC (≥95%) .

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Methodology :

- Structural confirmation : Use H/C NMR to verify amine protonation and aromatic substitution patterns. X-ray crystallography resolves stereochemical details .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What are the key considerations for ensuring compound stability during storage and experimental handling?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon) at -20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS. Avoid aqueous solutions unless buffered at pH 4–6 to prevent amine oxidation .

Advanced Research Questions

Q. How can researchers design analogs of this compound to improve target selectivity?

- Methodology :

- Structure-activity relationship (SAR) : Replace iodine with bioisosteres (e.g., trifluoromethyl or cyano groups) to modulate lipophilicity. Introduce chiral centers via asymmetric synthesis (e.g., using (R)- or (S)-BINOL catalysts) to evaluate enantioselective binding .

- Computational screening : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) to prioritize analogs with predicted binding affinity improvements ≥20% .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for derivatives?

- Methodology :

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability bottlenecks .

- Tissue distribution studies : Use radiolabeled I derivatives and autoradiography to assess compound accumulation in target organs .

Q. How can computational modeling be integrated with empirical data to predict interaction mechanisms with biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues. Validate predictions via alanine-scanning mutagenesis and surface plasmon resonance (SPR) affinity assays .

- Free energy perturbation (FEP) : Calculate ΔΔG values for halogen substitutions to quantify their impact on binding thermodynamics .

Q. What are the limitations of current bioassay models in evaluating the pharmacological potential of halogenated methanamine derivatives?

- Methodology :

- Cell line specificity : Compare activity across primary vs. immortalized cells (e.g., HEK293 vs. neuronal cultures) to identify model-dependent artifacts .

- Metabolic interference : Use cytochrome P450 inhibition assays to rule out off-target effects on drug-metabolizing enzymes .

Notes

- References : Ensure citations align with methodologies from peer-reviewed studies (e.g., X-ray data from , metabolic profiling from ).

- Safety : Follow institutional guidelines for handling halogenated amines, including fume hood use and PPE (nitrile gloves, lab coats) .

- Data Validation : Cross-verify computational predictions with orthogonal experimental techniques (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.